Magnesium bromide ethyl etherate Magnesium bromide ethyl etherate Magnesium Bromide Diethyl Etherate acts as a catalyst in the preparation of N-sulfinyl ketimines.

Brand Name: Vulcanchem
CAS No.: 29858-07-9
VCID: VC3731699
InChI: InChI=1S/C4H10O.2BrH.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
SMILES: CCOCC.[Mg+2].[Br-].[Br-]
Molecular Formula: C4H10Br2MgO
Molecular Weight: 258.24 g/mol

Magnesium bromide ethyl etherate

CAS No.: 29858-07-9

Cat. No.: VC3731699

Molecular Formula: C4H10Br2MgO

Molecular Weight: 258.24 g/mol

* For research use only. Not for human or veterinary use.

Magnesium bromide ethyl etherate - 29858-07-9

Specification

CAS No. 29858-07-9
Molecular Formula C4H10Br2MgO
Molecular Weight 258.24 g/mol
IUPAC Name magnesium;ethoxyethane;dibromide
Standard InChI InChI=1S/C4H10O.2BrH.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
Standard InChI Key JGZKUKYUQJUUNE-UHFFFAOYSA-L
SMILES CCOCC.[Mg+2].[Br-].[Br-]
Canonical SMILES CCOCC.[Mg+2].[Br-].[Br-]

Introduction

General Overview of Magnesium Bromide Ethyl Etherate

Chemical Identity and Structure

Magnesium bromide ethyl etherate is a coordination complex with the molecular formula C4H10Br2MgO\text{C}_4\text{H}_{10}\text{Br}_2\text{MgO} and a molecular weight of 258.24 g/mol . It is formed by the interaction between magnesium bromide (MgBr2\text{MgBr}_2) and diethyl ether ((C2H5)2O\text{(C}_2\text{H}_5)_2\text{O}). The compound is often represented as MgBr2O(C2H5)2\text{MgBr}_2 \cdot \text{O(C}_2\text{H}_5)_2, highlighting its etherate nature.

The structural arrangement involves magnesium ions coordinated with bromide ions and diethyl ether molecules. This coordination enhances the solubility and reactivity of magnesium bromide in organic solvents, making it particularly effective in non-aqueous environments .

Physical Properties

Magnesium bromide ethyl etherate typically appears as an off-white to beige crystalline powder or chunks . Its physical form is highly dependent on the purity and preparation method. The compound has a flash point of 35°C (95°F), indicating its sensitivity to heat . It is soluble in water but hydrolyzes upon exposure to moisture, necessitating careful handling and storage .

Chemical Identifiers

PropertyValue
CAS Number29858-07-9
Molecular FormulaC4H10Br2MgO\text{C}_4\text{H}_{10}\text{Br}_2\text{MgO}
Molecular Weight258.24 g/mol
IUPAC NameMagnesium; ethoxyethane; dibromide
SMILES NotationBr[Mg]Br.CCOCC
InChI KeyJGZKUKYUQJUUNE-UHFFFAOYSA-L

These identifiers facilitate the accurate recognition and classification of the compound in scientific databases and chemical inventories .

Synthesis of Magnesium Bromide Ethyl Etherate

Laboratory Preparation

The synthesis of magnesium bromide ethyl etherate involves reacting magnesium bromide (MgBr2\text{MgBr}_2) with diethyl ether under anhydrous conditions. The reaction proceeds as follows:

MgBr2+(C2H5)2OMgBr2(C2H5)2O\text{MgBr}_2 + (\text{C}_2\text{H}_5)_2\text{O} \rightarrow \text{MgBr}_2 \cdot (\text{C}_2\text{H}_5)_2\text{O}

The process requires careful control of temperature and pressure to prevent the formation of hydrates or other impurities. After the reaction, the solvent is evaporated under reduced pressure to yield the crystalline product.

Industrial Production

On an industrial scale, similar principles are applied but with enhanced precision to ensure high purity and yield. High-quality reagents and solvents are used to minimize contamination. The reaction conditions are optimized to produce large quantities while maintaining consistency in product quality.

Applications in Organic Synthesis

Role as a Lewis Acid Catalyst

Magnesium bromide ethyl etherate acts as a Lewis acid catalyst in various organic reactions, including:

Diels-Alder Reactions

In these reactions, the compound facilitates the formation of cyclic compounds by activating dienes and dienophiles. This catalytic activity often results in high regio- and stereoselectivity.

Cannizzaro Reaction

The compound aids in converting aromatic aldehydes into alcohols and carboxylic acids under mild conditions, showcasing its versatility in organic synthesis.

Aldol Reactions

Studies have demonstrated that MgBr2(C2H5)2O\text{MgBr}_2 \cdot (\text{C}_2\text{H}_5)_2\text{O} can activate chiral alkoxy aldehydes and silyl enolates, leading to high diastereoselectivity through cyclic transition states.

Grignard Reagent Formation

Magnesium bromide ethyl etherate is instrumental in forming Grignard reagents by reacting with organic bromides in diethyl ether solutions . These reagents are crucial intermediates in synthesizing complex organic molecules.

Applications Beyond Organic Synthesis

Pharmaceutical Development

The compound is employed in synthesizing active pharmaceutical ingredients (APIs), particularly brominated compounds with therapeutic properties . Its catalytic properties enhance reaction efficiency, making it valuable for drug development.

Material Science

In material science, magnesium bromide ethyl etherate serves as a catalyst or modifier for developing advanced polymers and composites. Its ability to influence material properties has led to its application in creating high-performance materials .

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